Cas no 156901-61-0 (8-Amino-5-nitroisoquinoline)

8-Amino-5-nitroisoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 8-amino-5-nitro-isoquinoline
- 5-nitro-8-aminoisoquinoline;8-amino-5-nitroisoquinoline;
- GGA90161
- 8-Isoquinolinamine, 5-nitro-
- 5-nitroisoquinolin-8-amine
- VDIJWKAJKMDAKC-UHFFFAOYSA-N
- 5-nitro-isoquinolin-8-ylamine
- EN300-139479
- AKOS002843345
- SCHEMBL3577339
- VT1276
- MFCD07528158
- Z57745158
- 156901-61-0
- 8-AMINO-5-NITROISOQUINOLINE
- 8-Amino-5-nitroisoquinoline
-
- MDL: MFCD07528158
- Inchi: InChI=1S/C9H7N3O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H,10H2
- InChI Key: VDIJWKAJKMDAKC-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 189.05400
- Monoisotopic Mass: 189.053826475Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.7Ų
- XLogP3: 1.2
Experimental Properties
- PSA: 84.73000
- LogP: 2.82960
8-Amino-5-nitroisoquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB448313-1 g |
8-Amino-5-nitroisoquinoline; . |
156901-61-0 | 1g |
€1,048.00 | 2023-07-18 | ||
TRC | A578695-50mg |
8-Amino-5-nitroisoquinoline |
156901-61-0 | 50mg |
$ 185.00 | 2022-06-08 | ||
Enamine | EN300-139479-10.0g |
5-nitroisoquinolin-8-amine |
156901-61-0 | 95% | 10g |
$2946.0 | 2023-05-24 | |
A2B Chem LLC | AI37566-1g |
8-Amino-5-nitroisoquinoline |
156901-61-0 | 95% | 1g |
$757.00 | 2024-04-20 | |
Aaron | AR00HZ4A-1g |
8-Isoquinolinamine, 5-nitro- |
156901-61-0 | 95% | 1g |
$967.00 | 2025-01-25 | |
Enamine | EN300-139479-100mg |
5-nitroisoquinolin-8-amine |
156901-61-0 | 95.0% | 100mg |
$238.0 | 2023-09-30 | |
1PlusChem | 1P00HYVY-2.5g |
8-Isoquinolinamine, 5-nitro- |
156901-61-0 | 95% | 2.5g |
$1716.00 | 2025-02-28 | |
1PlusChem | 1P00HYVY-100mg |
8-Isoquinolinamine, 5-nitro- |
156901-61-0 | 95% | 100mg |
$340.00 | 2025-02-28 | |
A2B Chem LLC | AI37566-500mg |
8-Amino-5-nitroisoquinoline |
156901-61-0 | 95% | 500mg |
$599.00 | 2024-04-20 | |
Ambeed | A342665-1g |
5-Nitroisoquinolin-8-amine |
156901-61-0 | 97% | 1g |
$537.0 | 2024-04-23 |
8-Amino-5-nitroisoquinoline Related Literature
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
Additional information on 8-Amino-5-nitroisoquinoline
8-Amino-5-Nitroisoquinoline: A Comprehensive Overview
8-Amino-5-nitroisoquinoline, also known by its CAS number 156901-61-0, is a heterocyclic aromatic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the isoquinoline family, a group of nitrogen-containing bicyclic structures that have been extensively studied for their diverse biological activities. The structure of 8-amino-5-nitroisoquinoline consists of an isoquinoline core with an amino group at position 8 and a nitro group at position 5, which contributes to its unique chemical properties and reactivity.
The synthesis of 8-amino-5-nitroisoquinoline has been explored through various methods, including condensation reactions and oxidation processes. Recent advancements in synthetic chemistry have enabled the development of more efficient and selective routes for the preparation of this compound. For instance, researchers have utilized microwave-assisted synthesis to optimize reaction conditions, resulting in higher yields and shorter reaction times. These methods not only enhance the scalability of the synthesis but also reduce environmental impact, aligning with current trends toward sustainable chemical practices.
The biological activity of 8-amino-5-nitroisoquinoline has been a focal point of recent studies. This compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for drug development. In particular, its ability to inhibit key enzymes involved in inflammatory pathways has been extensively investigated. For example, studies have demonstrated that 8-amino-5-nitroisoquinoline can effectively suppress cyclooxygenase (COX) activity, which is a major target for anti-inflammatory drugs. Additionally, its nitro group contributes to its radical scavenging ability, further enhancing its antioxidant potential.
In the field of pharmacology, 8-amino-5-nitroisoquinoline has shown potential as a lead compound for the development of novel therapeutic agents. Its structure allows for further functionalization, enabling researchers to explore derivatives with enhanced bioavailability and efficacy. Recent research has focused on modifying the substituents at positions 8 and 5 to optimize pharmacokinetic properties. For instance, the introduction of hydroxyl or methoxy groups has been shown to improve solubility and absorption in vivo.
The application of 8-amino-5-nitroisoquinoline extends beyond pharmacology into materials science. Its aromatic structure and functional groups make it a valuable building block for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies. Recent studies have highlighted the ability of 8-amino-5-nitroisoquinoline-based MOFs to selectively adsorb gases like carbon dioxide, offering a sustainable solution to environmental challenges.
In conclusion, 8-amino-5-nitroisoquinoline, with its CAS number 156901-61-0, represents a versatile compound with significant potential across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and functionalization techniques, positions it as a valuable tool for both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in the development of innovative solutions across various fields.
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